3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid
CAS No.: 936250-23-6
Cat. No.: VC15952494
Molecular Formula: C8H7BF4O3
Molecular Weight: 237.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936250-23-6 |
|---|---|
| Molecular Formula | C8H7BF4O3 |
| Molecular Weight | 237.95 g/mol |
| IUPAC Name | [3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C8H7BF4O3/c10-5-1-4(9(14)15)2-6(8(5)13)16-3-7(11)12/h1-2,7,14-15H,3H2 |
| Standard InChI Key | YOWBSHPKPTTYFK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid, reflects its substitution pattern (Fig. 1). The benzene core is functionalized with:
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Fluorine atoms at positions 4 and 5, which increase electron-withdrawing effects and metabolic stability .
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A 2,2-difluoroethoxy group at position 3, introducing steric bulk and altering solubility .
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A boronic acid group (-B(OH)) at position 1, enabling participation in cross-coupling reactions .
The canonical SMILES representation, B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O, and InChIKey YOWBSHPKPTTYFK-UHFFFAOYSA-N provide unambiguous identifiers for computational and database applications .
Physicochemical Characteristics
Key properties are summarized in Table 1.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.95 g/mol | |
| Purity | ≥98% | |
| Appearance | White to yellow crystalline powder |
Synthesis and Manufacturing
General Synthetic Routes
While detailed synthetic protocols are proprietary, a generalized approach involves:
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Functionalization of benzeneboronic acid: Introducing fluorine and ethoxy groups via electrophilic aromatic substitution or metal-catalyzed coupling .
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Etherification: Reaction of a fluorophenol intermediate with 2,2-difluoroethyl bromide under basic conditions to install the difluoroethoxy group .
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Purification: Recrystallization or chromatography to achieve ≥98% purity .
Industrial-Scale Production Challenges
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Fluorine Handling: Requires specialized equipment due to the corrosive nature of fluorinating agents .
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Boronic Acid Stability: Moisture-sensitive intermediates necessitate inert atmosphere processing .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures critical in drug discovery . For example, in Patent WO2019175043A1, this compound intermediates the synthesis of 4-{[(2S)-2-{4-[5-chloro-2-(1H-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2H)-yl}butanoyl]amino}-2-fluorobenzamide derivatives, potential kinase inhibitors .
Fluorine’s Role in Bioactivity
The 4,5-difluoro and 2,2-difluoroethoxy groups enhance:
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Metabolic stability: Resistance to cytochrome P450 oxidation .
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Binding affinity: Fluorine’s electronegativity modulates interactions with target proteins .
| Precautionary Code | Instruction |
|---|---|
| P261 | Avoid breathing dust/fume |
| P264 | Wash hands thoroughly after handling |
| P271 | Use only outdoors or in well-ventilated areas |
Recent Research and Patent Landscape
Key Patent Applications
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WO2019175043A1: Utilizes the compound in multi-step syntheses of kinase inhibitors, demonstrating scalability to industrial production .
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PubChem CID 17750152: Documents its role in metabolite studies, highlighting pharmacokinetic applications .
Emerging Applications
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